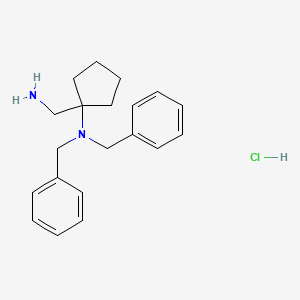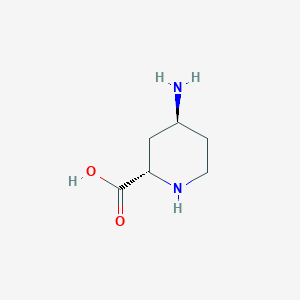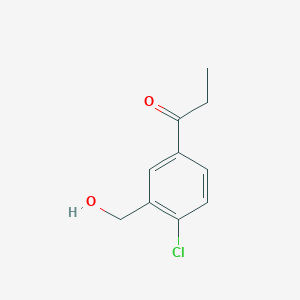
1-(Aminomethyl)-N,N-dibenzylcyclopentanamine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Aminomethyl)-N,N-dibenzylcyclopentanamine hydrochloride is a chemical compound with a complex structure that includes a cyclopentane ring, an aminomethyl group, and two benzyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Aminomethyl)-N,N-dibenzylcyclopentanamine hydrochloride typically involves multiple stepsThe final product is then converted to its hydrochloride salt by treatment with hydrochloric acid .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
1-(Aminomethyl)-N,N-dibenzylcyclopentanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, particularly at the aminomethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: The major products are typically carboxylic acids or ketones.
Reduction: The major product is the corresponding amine.
Substitution: The major products are substituted amines or amides.
Applications De Recherche Scientifique
1-(Aminomethyl)-N,N-dibenzylcyclopentanamine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic effects, particularly in the field of neuropharmacology.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mécanisme D'action
The mechanism of action of 1-(Aminomethyl)-N,N-dibenzylcyclopentanamine hydrochloride involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological molecules, while the benzyl groups can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(Aminomethyl)-N,N-dibenzylcyclohexanamine hydrochloride
- 1-(Aminomethyl)-N,N-dibenzylcycloheptanamine hydrochloride
- 1-(Aminomethyl)-N,N-dibenzylcyclooctanamine hydrochloride
Uniqueness
1-(Aminomethyl)-N,N-dibenzylcyclopentanamine hydrochloride is unique due to its specific ring size and the presence of both aminomethyl and dibenzyl groups. This combination of structural features imparts distinct chemical properties and biological activities, making it a valuable compound for research and industrial applications .
Propriétés
Formule moléculaire |
C20H27ClN2 |
|---|---|
Poids moléculaire |
330.9 g/mol |
Nom IUPAC |
1-(aminomethyl)-N,N-dibenzylcyclopentan-1-amine;hydrochloride |
InChI |
InChI=1S/C20H26N2.ClH/c21-17-20(13-7-8-14-20)22(15-18-9-3-1-4-10-18)16-19-11-5-2-6-12-19;/h1-6,9-12H,7-8,13-17,21H2;1H |
Clé InChI |
AZKKJWGYCXNFQL-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(C1)(CN)N(CC2=CC=CC=C2)CC3=CC=CC=C3.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![3-Bromoimidazo[1,5-A]pyridine-8-carboxylic acid](/img/structure/B14040108.png)
![4-Oxo-4,5-dihydrothieno[3,2-c]pyridine-2-carboxylic acid](/img/structure/B14040110.png)








